![molecular formula C16H14N4O2 B3000802 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide CAS No. 1172019-16-7](/img/structure/B3000802.png)
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The furan ring is a key feature in many bioactive molecules and is known for its presence in compounds with diverse therapeutic properties, including antibacterial and antiallergic activities .
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine (Et3N), yielding high product percentages . Although the specific synthesis of "N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide" is not detailed in the provided papers, similar methodologies could be applied, possibly involving a cross-coupling reaction such as Suzuki-Miyaura to introduce the 6-methylpyridazin-3-yl moiety.
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives can be elucidated using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction provides crystallographic and conformational analyses, which can be complemented by density functional theory (DFT) calculations to predict and confirm molecular geometries . The molecular electrostatic potential and frontier molecular orbitals can also be investigated using DFT, providing insights into the reactivity and interaction potential of the compound .
Chemical Reactions Analysis
Furan-2-carboxamide derivatives can undergo various chemical reactions, including cross-coupling to introduce different aryl groups. The presence of the amide group allows for further functionalization and the potential for rearrangement reactions, as seen in the synthesis of antiallergic compounds where a furanone-furanone rearrangement was observed . These reactions can be tailored to produce a wide range of derivatives with specific pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The electronic properties, such as the distribution of electron density and the energy of molecular orbitals, are crucial for understanding the compound's reactivity and interactions with biological targets. Computational approaches, including DFT, can provide valuable predictions of these properties .
properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-4-9-15(20-19-11)17-12-5-7-13(8-6-12)18-16(21)14-3-2-10-22-14/h2-10H,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIYFFHISSMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.